Cas no 2228283-62-1 (3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid)

3-(2-Chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid is a fluorinated aromatic carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro-hydroxyphenyl moiety and a difluorobutanoic acid chain, offering unique reactivity and stability due to the presence of halogen and fluorine substituents. The compound’s distinct electronic and steric properties make it a valuable intermediate for synthesizing biologically active molecules, particularly in drug discovery targeting enzyme inhibition or receptor modulation. The hydroxyl group enhances solubility and functionalization potential, while the difluoro substitution improves metabolic stability. This combination of features makes it a versatile building block for medicinal chemistry and specialty chemical development.
3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid structure
2228283-62-1 structure
商品名:3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid
CAS番号:2228283-62-1
MF:C10H9ClF2O3
メガワット:250.626469373703
CID:6493956
PubChem ID:165629851

3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid
    • EN300-1949724
    • 2228283-62-1
    • インチ: 1S/C10H9ClF2O3/c11-6-2-1-3-7(14)9(6)5(10(12)13)4-8(15)16/h1-3,5,10,14H,4H2,(H,15,16)
    • InChIKey: RGHXZDXIWWMXTR-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=C1C(C(F)F)CC(=O)O)O

計算された属性

  • せいみつぶんしりょう: 250.0208282g/mol
  • どういたいしつりょう: 250.0208282g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 250
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1949724-0.5g
3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid
2228283-62-1
0.5g
$1165.0 2023-09-17
Enamine
EN300-1949724-10.0g
3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid
2228283-62-1
10g
$5221.0 2023-06-03
Enamine
EN300-1949724-1g
3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid
2228283-62-1
1g
$1214.0 2023-09-17
Enamine
EN300-1949724-0.05g
3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid
2228283-62-1
0.05g
$1020.0 2023-09-17
Enamine
EN300-1949724-0.25g
3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid
2228283-62-1
0.25g
$1117.0 2023-09-17
Enamine
EN300-1949724-0.1g
3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid
2228283-62-1
0.1g
$1068.0 2023-09-17
Enamine
EN300-1949724-1.0g
3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid
2228283-62-1
1g
$1214.0 2023-06-03
Enamine
EN300-1949724-10g
3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid
2228283-62-1
10g
$5221.0 2023-09-17
Enamine
EN300-1949724-5.0g
3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid
2228283-62-1
5g
$3520.0 2023-06-03
Enamine
EN300-1949724-2.5g
3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid
2228283-62-1
2.5g
$2379.0 2023-09-17

3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid 関連文献

3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acidに関する追加情報

3-(2-Chloro-6-hydroxyphenyl)-4,4-difluorobutanoic Acid: A Comprehensive Overview

3-(2-Chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid (CAS No. 2228283-62-1) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields. This compound, characterized by its chloro-hydroxyphenyl and difluorobutanoic acid moieties, offers a fascinating case study for researchers and industry professionals alike. In this article, we delve into the properties, synthesis, applications, and market trends surrounding this intriguing molecule.

The molecular formula of 3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid reveals its complex structure, combining aromatic and aliphatic components with halogen substitutions. The presence of both chloro and hydroxy groups on the phenyl ring, along with the difluorobutanoic acid chain, creates a molecule with distinct electronic and steric properties. These characteristics make it particularly interesting for pharmaceutical research, where such compounds often serve as key intermediates or potential active ingredients.

Recent scientific literature highlights the growing importance of fluorinated organic compounds in medicinal chemistry, with 3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid representing a valuable addition to this class. The incorporation of fluorine atoms, known to enhance metabolic stability and bioavailability, has become a hot topic in drug discovery. This compound's unique structural features may contribute to novel therapeutic approaches, particularly in areas requiring targeted molecular interactions.

The synthesis of CAS 2228283-62-1 typically involves multi-step organic reactions, with careful control of reaction conditions to ensure proper regioselectivity and yield. Modern synthetic approaches often employ catalytic methods and green chemistry principles, reflecting the pharmaceutical industry's growing emphasis on sustainable production. Researchers are particularly interested in optimizing the synthesis of this compound to improve efficiency and reduce environmental impact, addressing current concerns about sustainable chemical manufacturing.

Beyond pharmaceutical applications, 3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid shows promise in materials science. Its molecular structure suggests potential utility in the development of specialty polymers and advanced materials with tailored properties. The compound's ability to participate in hydrogen bonding and its aromatic character make it an interesting candidate for creating novel materials with specific mechanical or electronic characteristics.

The analytical characterization of 3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid employs various techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's structure and purity, which are critical for research and potential commercial applications. Recent advances in analytical chemistry have made it easier to study such complex molecules, contributing to our understanding of their behavior and potential uses.

Market trends indicate growing demand for specialized fluorinated compounds like 3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid, particularly in the pharmaceutical and agrochemical sectors. The global market for fine chemicals and pharmaceutical intermediates continues to expand, driven by increasing research activities and the need for novel therapeutic agents. This compound's commercial potential is further enhanced by the current focus on precision medicine and targeted therapies in healthcare.

Safety considerations for handling CAS 2228283-62-1 follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper laboratory safety measures should always be observed when working with this or any chemical substance. Researchers emphasize the importance of understanding the compound's physicochemical properties to ensure safe handling and storage.

Future research directions for 3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid may explore its potential in various applications, from medicinal chemistry to materials science. The compound's versatility and the growing interest in fluorine-containing molecules suggest it will remain an important subject of study. As synthetic methods improve and applications expand, this compound may play a significant role in advancing several technological and scientific fields.

In conclusion, 3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid represents an exciting area of research with diverse potential applications. Its unique combination of structural features positions it as a valuable compound in pharmaceutical development, materials science, and beyond. As the scientific community continues to explore the possibilities of fluorinated aromatic compounds, this particular molecule is likely to attract increasing attention from researchers and industry professionals worldwide.

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